4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS No.: 2034247-16-8
Cat. No.: VC7759319
Molecular Formula: C12H12BrN3O3S2
Molecular Weight: 390.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034247-16-8 |
|---|---|
| Molecular Formula | C12H12BrN3O3S2 |
| Molecular Weight | 390.27 |
| IUPAC Name | 4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
| Standard InChI | InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2 |
| Standard InChI Key | SYCRXWCAZIQOQS-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br |
Introduction
The compound 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that combines elements of thiophene, pyrrolidine, and pyrimidine. This compound is not directly referenced in the provided search results, but its structure can be inferred from related compounds. It likely involves a pyrimidine ring connected to a pyrrolidine moiety, which is further linked to a 5-bromothiophen-2-yl group via a sulfonyl bridge.
Synthesis and Applications
The synthesis of such compounds often involves multi-step reactions, including the formation of the sulfonyl linkage and the attachment of the pyrimidine ring. Applications might include pharmaceutical research, given the presence of pyrimidine and pyrrolidine, which are common in drug molecules due to their biological activity.
Related Compounds
-
1-(5-Bromothiophen-2-yl)sulfonyl-3-(furan-2-yl)pyrrolidine: This compound shares the sulfonyl linkage and pyrrolidine ring but includes a furan instead of pyrimidine. Its molecular weight is 362.3 g/mol .
-
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine: This compound involves a morpholine ring instead of pyrrolidine, with a molecular formula of C8H10BrNO3S .
-
2-[1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy-4-[2-(methanesulfonamido)phenyl]-N-methylbenzamide: This compound includes a pyrrolidine ring linked to a thiophene derivative but with a different functional group .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume